molecular formula C18H18O2 B086016 3-Phenylpropyl cinnamate CAS No. 122-68-9

3-Phenylpropyl cinnamate

Cat. No. B086016
CAS RN: 122-68-9
M. Wt: 266.3 g/mol
InChI Key: LYRAHIUDQRJGGZ-UHFFFAOYSA-N
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Description

3-Phenylpropyl cinnamate is a chemical compound with the molecular formula C18H18O2 . It is also known by other names such as 3-phenylpropyl 3-phenylprop-2-enoate, 3-Phenylpropyl-3-phenylacrylat, and 3-Phenylpropyl 3-phenylacrylate . It has a sweet, heavy, floral-fruity odor with a balsamic note .


Molecular Structure Analysis

The molecular weight of 3-Phenylpropyl cinnamate is 266.3343 . The IUPAC Standard InChI is InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+ .


Physical And Chemical Properties Analysis

3-Phenylpropyl cinnamate has a sweet flavor suggestive of cocoa . It is used as a flavor and fragrance agent, and it has a balsamic type odor and a spicy type flavor .

Scientific Research Applications

  • Fragrance Ingredient : 3-Phenylpropyl cinnamate is used as a fragrance ingredient. It is part of the cinnamyl phenylpropyl fragrance structural group and has been studied for its toxicologic and dermatologic properties. It exhibits little toxic potential and participates in the same beta-oxidation pathways as cinnamic acid derivatives (Bhatia et al., 2011).

  • Anticancer Potential : Cinnamic acid derivatives, including 3-Phenylpropyl cinnamate, have been explored as traditional and recent synthetic antitumor agents. Their chemical structure offers multiple reactive sites for medicinal research (De et al., 2011).

  • Enzymatic Synthesis : An enzymatic method for preparing medium- or long-chain alkyl 3-phenylpropenoates, such as oleyl p-coumarate and oleyl ferulate, was developed. These compounds are formed by lipase-catalyzed esterification of cinnamic acid analogues with fatty alcohols (Vosmann et al., 2006).

  • Antioxidant Activity : Cinnamic acid, including 3-Phenylpropyl cinnamate, demonstrates antioxidant activity. Esterification enhances this antioxidant activity, which is vital in various pharmacological applications (Oladimeji et al., 2019).

  • Biosynthesis in E. Coli : The de novo biosynthesis of 3-Phenylpropionic acid using simple carbon sources in E. coli was demonstrated. This approach represents an environmentally friendly alternative to chemical processes for manufacturing aromatic acids (Sun et al., 2016).

  • Solubility Enhancement : The solubility of cinnamic acid in supercritical CO2, potentially including 3-Phenylpropyl cinnamate, was enhanced in the presence of ethanol as a cosolvent. This finding is significant for applications in food, cosmetics, and pharmaceuticals (Cháfer et al., 2009).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Phenylpropyl cinnamate. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-phenylpropyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11,13-14H,7,12,15H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRAHIUDQRJGGZ-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid, rosy balsamic delicately fruity odour
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

300.00 to 301.00 °C. @ 0.00 mm Hg
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.074-1.080
Record name 3-Phenylpropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl cinnamate

CAS RN

290311-72-7, 122-68-9
Record name 3-Phenylpropyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290311727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-phenylpropyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Q8B0FS94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Phenylpropyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (22.5 mmol), 3-phenylpropanol (10 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of Montmorillonite K10 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. 3-Phenylpropyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C9H11) is isolated in 84% yield. 1H-NMR (CDCl3, 300 MHz) δ7.74 (1H, d), 7.43 (2H, m), 7.28 (5H, m), 7.19 (3H, m), 6.48 (2H, d), 4.22 (2H, t), 2.69 (2H, t), 1.98 (2H, t); 13C-NMR (CDCl3, 75.4 MHz) δ166.7, 144.7, 141.4, 134.6, 130.6, 129.2, 128.6, 127.4, 126.5, 118.4, 63.9, 32.3, 30.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SP Bhatia, J Cocchiara, GA Wellington, J Lalko… - Food and chemical …, 2011 - Elsevier
… 3-phenylpropyl cinnamate when used as a fragrance ingredient is presented. 3-Phenylpropyl cinnamate is … Available data for 3-phenylpropyl cinnamate was evaluated then summarized …
Number of citations: 3 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
… Two (3-phenyl-1-propanol and 3-phenylpropyl cinnamate) of the cinnamyl phenylpropyl … 3-Phenylpropyl cinnamate is found in Asian styrax which is a balsam obtained from trees of …
Number of citations: 15 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 13 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
JC Chalchat, RP Garry, JP Mathieu - Journal of Essential Oil …, 1994 - Taylor & Francis
The chemical composition of Honduras styrax, Liquidambar styraciflua L. has not been extensively studied. We report here the composition of the volatile fraction of this styrax. Thirty-six …
Number of citations: 13 www.tandfonline.com
X Fernandez, L Lizzani‐Cuvelier… - Flavour and …, 2005 - Wiley Online Library
The essential oil composition of two different styrax gums, Asian and American were analysed by GC and GC-MS. Fifty-eight components representing more than 99.4% of the oil from …
Number of citations: 80 onlinelibrary.wiley.com
L Wang, XQ Guan, RJ He, WW Qin, Y Xiong, F Zhang… - Food & function, 2020 - pubs.rsc.org
… 4 and Table 1, the two esters exhibited moderate inhibition on hCES1A, and the IC 50 values of cinnamyl cinnamate and 3-phenylpropyl cinnamate were 4.94 μM and 5.12 μM, …
Number of citations: 10 pubs.rsc.org
F Zhang, J Huang, RJ He, L Wang, PC Huo, XQ Guan… - Phytomedicine, 2020 - Elsevier
… Styrax liquidus contains a range of esters (such as cinnamyl cinnamate and 3-phenylpropyl cinnamate) and pentacyclic triterpenoid acids (such as oleanonic acid, and 3-epioleanonic …
Number of citations: 33 www.sciencedirect.com
M Ding, J Wen, Z Guo, M Li, G Wang, P Li… - Arabian Journal of …, 2022 - Elsevier
… Isoborneol, borneol, 3-phenylpropyl cinnamate and cinnamyl cinnamate possessed significantly higher abundances in SXXTN comparing with other volatile components, indicating the …
Number of citations: 3 www.sciencedirect.com
DW Shaw - Dermatitis, 2021 - liebertpub.com
… Ingredients identified in the volatile fraction of at least 2 of 3 reviewed studies 38–40 include cinnamyl cinnamate, 3-phenylpropyl cinnamate, cinnamic acid, cinnamyl alcohol, 3-…
Number of citations: 6 www.liebertpub.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com

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